molecular formula C22H19BrN2O4 B3545733 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide

Cat. No.: B3545733
M. Wt: 455.3 g/mol
InChI Key: QWJPUVVKNMXYNF-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide is a complex organic compound with the molecular formula C22H19BrN2O4

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-28-19-13-18(25-22(27)15-9-6-10-16(23)11-15)20(29-2)12-17(19)24-21(26)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJPUVVKNMXYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(benzoylamino)-2,5-dimethoxybenzoic acid, which is then brominated to introduce the bromine atom at the 3-position. The final step involves the formation of the benzamide group through a condensation reaction with an appropriate amine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more accessible and cost-effective starting materials, as well as environmentally friendly solvents and reagents. For example, replacing polar aprotic solvents like DMF with less toxic alternatives such as DMSO can be beneficial .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-bromobenzamide
  • N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide

Uniqueness

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct pharmacological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide
Reactant of Route 2
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N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-bromobenzamide

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